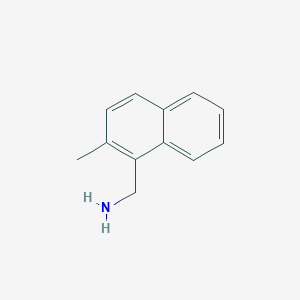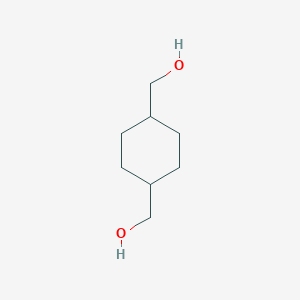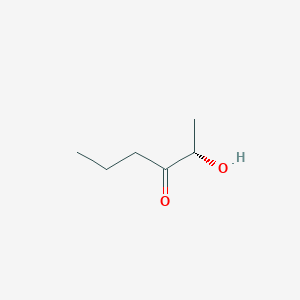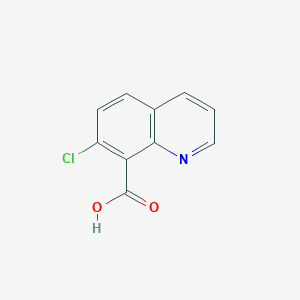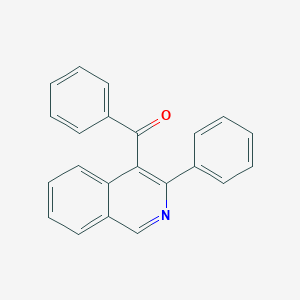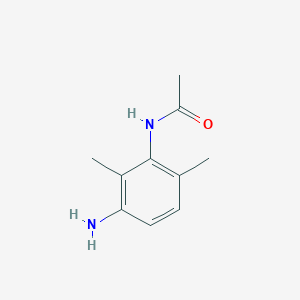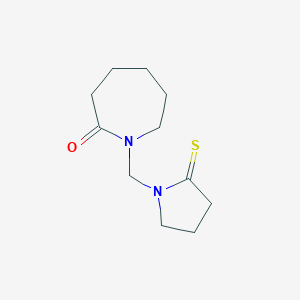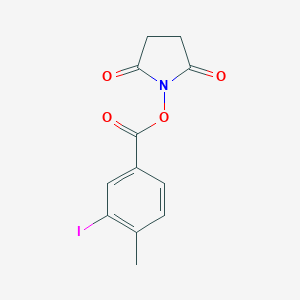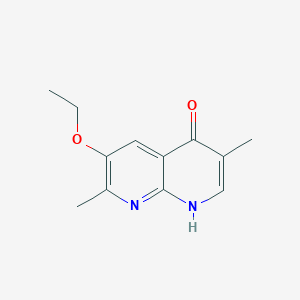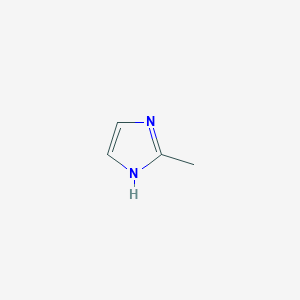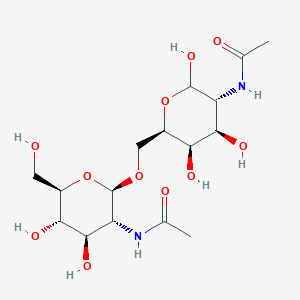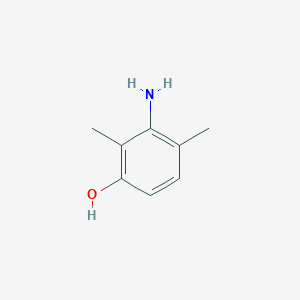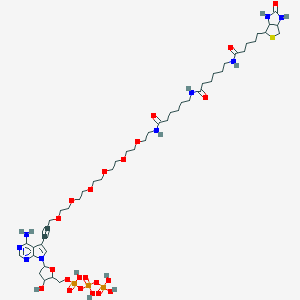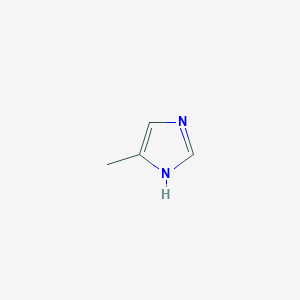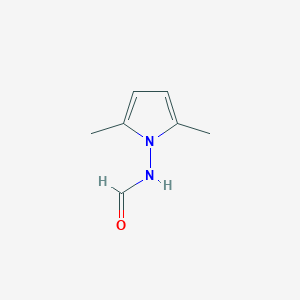
N-(2,5-Dimethylpyrrol-L-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethylpyrrol-L-yl)formamide, also known as DMF, is an organic compound that has received attention in recent years due to its potential applications in scientific research. DMF is a colorless liquid that is soluble in water and organic solvents. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
N-(2,5-Dimethylpyrrol-L-yl)formamide has been shown to have a wide range of biological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects. The mechanism of action of N-(2,5-Dimethylpyrrol-L-yl)formamide is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense and detoxification.
Biochemische Und Physiologische Effekte
N-(2,5-Dimethylpyrrol-L-yl)formamide has been shown to have a variety of biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory pathways, the inhibition of pro-inflammatory cytokines, and the modulation of immune cell function. N-(2,5-Dimethylpyrrol-L-yl)formamide has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-Dimethylpyrrol-L-yl)formamide has several advantages for lab experiments, including its high solubility in water and organic solvents, its ability to stabilize proteins and enzymes, and its low toxicity. However, N-(2,5-Dimethylpyrrol-L-yl)formamide can also have some limitations, including its potential to interfere with certain assays and its potential to induce cellular stress responses.
Zukünftige Richtungen
There are several future directions for N-(2,5-Dimethylpyrrol-L-yl)formamide research, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its effects on the microbiome and gut-brain axis. Additionally, the use of N-(2,5-Dimethylpyrrol-L-yl)formamide in combination with other compounds or therapies may enhance its therapeutic potential.
Synthesemethoden
N-(2,5-Dimethylpyrrol-L-yl)formamide can be synthesized using various methods, including the reaction of N-methylformamide with acetaldehyde and the reaction of N-methylformamide with acetic anhydride. However, the most common method of synthesizing N-(2,5-Dimethylpyrrol-L-yl)formamide is the reaction of N-methylformamide with acetic acid and sulfuric acid. This method yields N-(2,5-Dimethylpyrrol-L-yl)formamide with a purity of up to 99%.
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dimethylpyrrol-L-yl)formamide has been used in various scientific research applications, including as a solvent for chemical reactions, a reagent for organic synthesis, and a stabilizer for proteins and enzymes. N-(2,5-Dimethylpyrrol-L-yl)formamide has also been used in the pharmaceutical industry as a solvent for the production of drugs and as a solubilizer for poorly soluble drugs.
Eigenschaften
CAS-Nummer |
143800-06-0 |
|---|---|
Produktname |
N-(2,5-Dimethylpyrrol-L-yl)formamide |
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
N-(2,5-dimethylpyrrol-1-yl)formamide |
InChI |
InChI=1S/C7H10N2O/c1-6-3-4-7(2)9(6)8-5-10/h3-5H,1-2H3,(H,8,10) |
InChI-Schlüssel |
JKTLFKQRLWMPSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1NC=O)C |
Kanonische SMILES |
CC1=CC=C(N1NC=O)C |
Andere CAS-Nummern |
143800-06-0 |
Synonyme |
N-(2,5-dimethylpyrrol-1-yl)formamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



